molecular formula C9H6FNO3S2 B6249735 2-(1,3-thiazol-2-yl)phenyl sulfurofluoridate CAS No. 2416228-74-3

2-(1,3-thiazol-2-yl)phenyl sulfurofluoridate

Cat. No. B6249735
CAS RN: 2416228-74-3
M. Wt: 259.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(1,3-thiazol-2-yl)phenyl sulfurofluoridate” is a compound that belongs to the group of azole heterocycles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

Thiazoles are synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Narayana et al. synthesized a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The synthesized compounds were screened for their antifungal activity .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms with isothiazole isomer . They are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .


Chemical Reactions Analysis

Thiazoles are used in the synthesis of compounds in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . They are also used in the synthesis of various synthetic drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1,3-thiazol-2-yl)phenyl sulfurofluoridate involves the reaction of 2-(1,3-thiazol-2-yl)phenol with sulfur tetrafluoride in the presence of a catalyst.", "Starting Materials": [ "2-(1,3-thiazol-2-yl)phenol", "Sulfur tetrafluoride", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 2-(1,3-thiazol-2-yl)phenol in a suitable solvent.", "Step 2: Add sulfur tetrafluoride to the reaction mixture.", "Step 3: Add a catalyst to the reaction mixture.", "Step 4: Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Step 5: Cool the reaction mixture and isolate the product by filtration or extraction." ] }

CAS RN

2416228-74-3

Product Name

2-(1,3-thiazol-2-yl)phenyl sulfurofluoridate

Molecular Formula

C9H6FNO3S2

Molecular Weight

259.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.